(2-Methylbenzo[d]thiazol-6-yl)methanamine hydrochloride
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Overview
Description
(2-Methylbenzo[d]thiazol-6-yl)methanamine hydrochloride is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbenzo[d]thiazol-6-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Benzothiazole Ring: The initial step involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone to form the benzothiazole ring.
Methylation: The benzothiazole ring is then methylated at the 2-position using a methylating agent such as methyl iodide.
Aminomethylation: The final step involves the introduction of the methanamine group at the 6-position of the benzothiazole ring. This can be achieved through a Mannich reaction, where the benzothiazole is reacted with formaldehyde and a secondary amine.
Hydrochloride Formation: The free base of the compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified through crystallization or recrystallization techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(2-Methylbenzo[d]thiazol-6-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydrobenzothiazole.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Halogenated benzothiazole derivatives.
Scientific Research Applications
(2-Methylbenzo[d]thiazol-6-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a monoamine oxidase inhibitor, which is relevant in the treatment of neurodegenerative disorders such as Parkinson’s disease.
Medicine: Explored for its potential therapeutic effects in treating depression and anxiety disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of monoamine oxidase enzymes. Monoamine oxidase enzymes are responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting these enzymes, (2-Methylbenzo[d]thiazol-6-yl)methanamine hydrochloride increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression and anxiety.
Comparison with Similar Compounds
Similar Compounds
- (6-Methoxybenzo[d]thiazol-2-yl)methanamine hydrochloride
- (2,3-Dimethylimidazo[2,1-b]thiazol-6-yl)methanamine hydrochloride
- (3-Methylimidazo[2,1-b]thiazol-6-yl)methanamine hydrochloride
Uniqueness
(2-Methylbenzo[d]thiazol-6-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties. Its ability to selectively inhibit monoamine oxidase B over monoamine oxidase A makes it a valuable compound in the development of treatments for neurodegenerative and neuropsychiatric disorders.
Properties
Molecular Formula |
C9H11ClN2S |
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Molecular Weight |
214.72 g/mol |
IUPAC Name |
(2-methyl-1,3-benzothiazol-6-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H10N2S.ClH/c1-6-11-8-3-2-7(5-10)4-9(8)12-6;/h2-4H,5,10H2,1H3;1H |
InChI Key |
NWFGJVQWDSIXFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)CN.Cl |
Origin of Product |
United States |
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